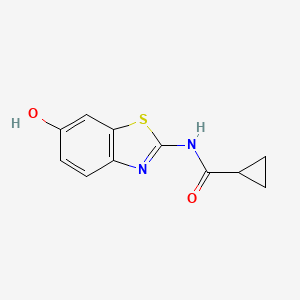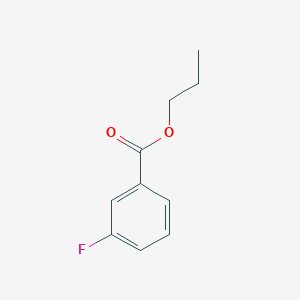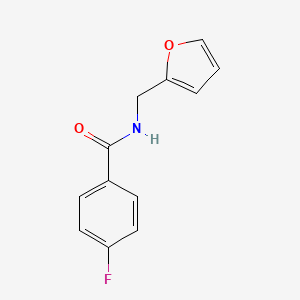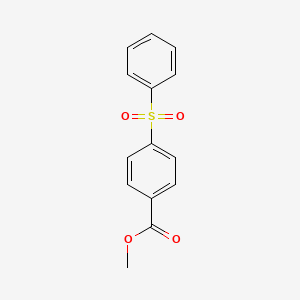
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
Mécanisme D'action
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the promoter. This leads to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has also been shown to induce DNA damage response and cell cycle arrest by activating the ATM/ATR pathway.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its potency and specificity in inhibiting RNA polymerase I transcription. It has also been shown to have low toxicity in normal cells. However, one limitation of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancers, limiting its potential use as a broad-spectrum anticancer agent.
Orientations Futures
There are several potential future directions for N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Additionally, the combination of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide with other anticancer agents may enhance its efficacy and broaden its potential use in cancer treatment. Finally, further studies are needed to better understand the mechanism of action of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide and its potential use in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide. The compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis, such as hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-11-8(5-13-6)9(12)10-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBXXWNBMMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
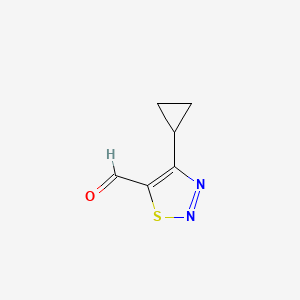
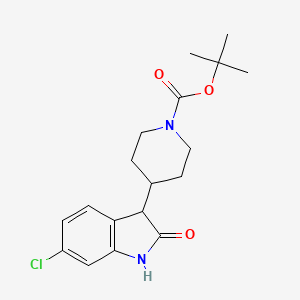
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)


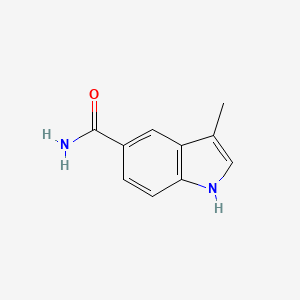

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
